SecinH3

説明

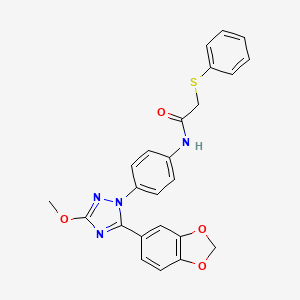

a small molecule antagonist of cytohesins; structure in first source

Structure

3D Structure

特性

IUPAC Name |

N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359866 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853625-60-2 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SecinH3: A Technical Guide to its Mechanism of Action as a Cytohesin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SecinH3 is a potent and selective small molecule inhibitor of the cytohesin family of guanine nucleotide exchange factors (GEFs). By specifically targeting the Sec7 domain of cytohesins, SecinH3 prevents the activation of ADP-ribosylation factor (ARF) proteins, particularly ARF6. This inhibition disrupts critical cellular processes, most notably insulin signaling, leading to a state of hepatic insulin resistance. Furthermore, SecinH3 has demonstrated anti-cancer properties by impeding cell proliferation and inducing apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of SecinH3, including its inhibitory activity, impact on signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Cytohesin-Mediated ARF Activation

SecinH3 functions as a direct antagonist of cytohesins, a family of small GEFs that are resistant to the commonly used inhibitor brefeldin A (BFA)[1][2]. The primary molecular target of SecinH3 is the Sec7 domain, a highly conserved catalytic region within cytohesins responsible for facilitating the exchange of GDP for GTP on ARF proteins[3]. This nucleotide exchange activates ARFs, enabling them to regulate a multitude of cellular functions, including vesicle trafficking, cytoskeleton organization, and integrin signaling[4][5].

By binding to the Sec7 domain, SecinH3 effectively blocks the GEF activity of cytohesins, thereby preventing the activation of ARF proteins, with a notable impact on ARF6. This targeted inhibition makes SecinH3 a valuable tool for elucidating the specific roles of cytohesins and their downstream ARF-mediated signaling pathways.

References

- 1. In vitro GEF and GAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arf6 Pull-Down Activation Assay Kit-武汉天德生物科技有限公司 [us.tandaneuron.com]

- 4. neweastbio.com [neweastbio.com]

- 5. CLIP and complementary methods - UCL Discovery [discovery.ucl.ac.uk]

A Technical Guide to SecinH3: Mechanism and Application in the Inhibition of Insulin Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome. Understanding the molecular pathways that regulate insulin sensitivity is paramount for developing novel therapeutic interventions. This technical guide provides an in-depth analysis of SecinH3, a small molecule inhibitor that has been instrumental in elucidating the role of the cytohesin-ARF6 signaling axis in insulin action. We detail its mechanism of action, provide quantitative data on its inhibitory effects, outline key experimental protocols for its use, and present visual diagrams of the associated pathways and workflows.

Introduction: The Role of ARF Proteins in Insulin Signaling

The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This triggers the PI3K-Akt cascade, which is central to most of the metabolic actions of insulin, including the translocation of the GLUT4 glucose transporter to the plasma membrane of muscle and fat cells.[1][2]

Beyond this primary cascade, other signaling branches are crucial for a full insulin response. One such branch involves small G proteins of the ADP-ribosylation factor (ARF) family.[3] ARF proteins, activated by Guanine Nucleotide Exchange Factors (GEFs), are critical regulators of membrane trafficking and cytoskeletal organization.[4] Specifically, ARF6 has been identified as a key player in the insulin-stimulated trafficking of GLUT4 vesicles.[3]

The cytohesin family of proteins (comprising cytohesin-1, -2/ARNO, -3, and -4) function as GEFs for ARF proteins. The discovery of SecinH3 , a specific small-molecule antagonist of cytohesins, has provided a powerful chemical tool to dissect the function of this signaling node. This guide explores the role of SecinH3 as a potent inhibitor of insulin signaling through its targeted action on the cytohesin-ARF6 axis.

Mechanism of Action: SecinH3 Inhibition of the Cytohesin-ARF6 Axis

SecinH3 functions as a pan-cytohesin inhibitor by targeting the catalytic Sec7 domain, preventing it from facilitating the exchange of GDP for GTP on ARF proteins. This blockade of cytohesin activity directly leads to the inhibition of ARF6 activation.

In the context of insulin signaling, the sequence of events is as follows:

-

Insulin binds to its receptor, initiating downstream signaling.

-

A cytohesin-dependent pathway is activated, leading to the conversion of inactive ARF6-GDP to active ARF6-GTP.

-

Active ARF6-GTP is essential for the proper translocation and/or fusion of GLUT4-containing vesicles with the plasma membrane.

-

By inhibiting cytohesins, SecinH3 prevents ARF6 activation, thereby impairing GLUT4 translocation and causing cellular insulin resistance.

Studies have shown that this inhibition leads to reduced phosphorylation of key downstream insulin signaling nodes like Akt and FoxO1A, ultimately resulting in a phenotype of hepatic insulin resistance in animal models.

Quantitative Data on SecinH3-Mediated Inhibition

The efficacy of SecinH3 has been quantified in various cellular and in vivo models. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Efficacy of SecinH3

| Parameter | Cell Line | Assay | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | HepG2 (Human Liver) | Inhibition of insulin-dependent IGFBP1 gene repression | 2.2 µM | |

| Effective Conc. | 3T3-L1 (Mouse Preadipocyte) | Inhibition of cell migration | 10 µM | |

| Effective Conc. | Human Prostate Tissue | Reduction of smooth muscle contraction | 30 µM |

| Effective Conc. | HepG2 (Human Liver) | Reduction of insulin-stimulated Akt phosphorylation | 10-50 µM | |

Table 2: In Vivo Effects of SecinH3 Treatment in Mice

| Parameter Measured | Tissue | Effect Observed | Reference |

|---|---|---|---|

| Gene Expression | Liver | Increased expression of gluconeogenic genes | |

| Gene Expression | Liver | Reduced expression of glycolytic & fatty acid metabolism genes | |

| Glycogen Stores | Liver | Significantly reduced |

| Plasma Insulin | Blood | Compensatory increase (indicating insulin resistance) | |

Key Experimental Protocols

Investigating the effects of SecinH3 requires robust methodologies. Below are detailed protocols for key experiments used to characterize its impact on insulin signaling.

Protocol: Western Blot for Akt Phosphorylation

This protocol assesses the phosphorylation status of Akt, a key downstream kinase in the insulin signaling pathway.

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) to ~80% confluency. Serum starve overnight.

-

Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of SecinH3 (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Insulin Stimulation: Add insulin to a final concentration of 100 nM and incubate for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification: Scrape cells, collect lysate, and centrifuge to pellet debris. Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

-

Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Re-probe the membrane with an antibody for total Akt for normalization. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol: ARF6 Activation Assay (GGA3 Pulldown)

This assay specifically measures the amount of active, GTP-bound ARF6.

-

Cell Culture and Treatment: Follow steps 1-3 from the Western Blot protocol.

-

Cell Lysis: Lyse cells in a buffer appropriate for pulldown assays (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, plus inhibitors).

-

Lysate Preparation: Clarify lysates by centrifugation.

-

Pulldown:

-

Incubate a portion of the cell lysate with GST-GGA3-PBD (the ARF-GTP binding domain of GGA3) beads for 1-2 hours at 4°C with rotation.

-

The GGA3 domain will specifically bind to and "pull down" active ARF6-GTP.

-

-

Washing: Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluate by Western blotting using a primary antibody specific for ARF6. A sample of the total cell lysate should be run as an input control.

Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

This functional assay measures the rate of glucose transport into cells, a primary endpoint of insulin action.

-

Cell Culture and Differentiation: Use an appropriate cell type, such as 3T3-L1 adipocytes. Differentiate preadipocytes into mature adipocytes following established protocols.

-

Treatment:

-

Serum starve the differentiated adipocytes for at least 4 hours.

-

Wash cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-treat with SecinH3 or vehicle for 1-2 hours.

-

Stimulate with 100 nM insulin for 30 minutes.

-

-

Glucose Uptake:

-

Initiate uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (radioactive) or a fluorescent glucose analog.

-

Incubate for 5-10 minutes. For non-specific uptake control, include an inhibitor like cytochalasin B in some wells.

-

-

Termination and Lysis:

-

Stop the reaction by aspirating the uptake solution and washing cells rapidly three times with ice-cold PBS.

-

Lyse the cells (e.g., with 0.1% SDS).

-

-

Measurement:

-

For radioactive 2-DG, transfer the lysate to a scintillation vial and measure counts per minute (CPM) using a scintillation counter.

-

For non-radioactive kits, follow the manufacturer's protocol for measurement with a plate reader.

-

-

Analysis: Normalize the data to protein concentration and compare glucose uptake between treated and control groups.

Conclusion and Future Perspectives

SecinH3 has been an invaluable tool for establishing the essential role of the cytohesin-ARF6 axis in mediating the metabolic effects of insulin. By specifically inhibiting this pathway, SecinH3 induces a state of insulin resistance, characterized by impaired Akt signaling and reduced glucose uptake. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to utilize SecinH3 in their own studies to further probe the intricacies of insulin signaling and membrane trafficking.

The targeted nature of SecinH3 highlights the potential for developing more specific inhibitors of cytohesin isoforms or ARF6 itself as novel therapeutic strategies for metabolic diseases. Further research using tools like SecinH3 will continue to uncover new regulatory nodes within the insulin signaling network, paving the way for the next generation of treatments for type 2 diabetes and related disorders.

References

- 1. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for a role for ADP-ribosylation factor 6 in insulin-stimulated glucose transporter-4 (GLUT4) trafficking in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Downstream Effects of SecinH3 on Akt Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SecinH3 is a potent and specific small-molecule inhibitor of cytohesins, a family of guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor (ARF) proteins. By inhibiting cytohesin activity, SecinH3 serves as a critical tool to investigate cellular processes regulated by these signaling proteins, including insulin signaling pathways. This technical guide provides a comprehensive overview of the downstream effects of SecinH3 on Akt phosphorylation, a key node in cellular metabolism, survival, and proliferation. We present quantitative data from seminal studies, detailed experimental protocols for reproducing and extending these findings, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction to SecinH3 and its Target

SecinH3 is a triazole-based compound identified through an aptamer displacement screen as an antagonist of cytohesins.[1] Cytohesins (including cytohesin-1, -2, -3, and -4) are essential for activating small GTPases of the ARF family, particularly ARF6.[1][2] This activation is crucial for a variety of cellular functions, including cytoskeletal organization, integrin signaling, and vesicular trafficking.[3] A pivotal role for cytohesins has been identified in insulin signaling, where they are required for the full activation of downstream pathways.[1] By inhibiting the Sec7 domain of cytohesins, SecinH3 effectively blocks the exchange of GDP for GTP on ARF proteins, thereby preventing their activation.

The Signaling Pathway: From SecinH3 to Akt

The canonical insulin signaling pathway leading to Akt phosphorylation is well-established. Upon insulin binding to its receptor, a signaling cascade is initiated that results in the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.

SecinH3 impinges on this pathway by inhibiting cytohesin-mediated activation of ARF6. Studies have demonstrated that insulin-induced ARF6 activation is a critical step for subsequent Akt phosphorylation. Inhibition of cytohesins by SecinH3 prevents this ARF6 activation, leading to a downstream reduction in the phosphorylation and activation of Akt. This ultimately results in a state of hepatic insulin resistance.

Quantitative Data on Akt Phosphorylation

Studies in human liver cells (HepG2) have demonstrated a clear concentration-dependent inhibitory effect of SecinH3 on insulin-stimulated Akt phosphorylation. While precise IC50 values are not extensively published, Western blot analyses provide semi-quantitative insights into this inhibition.

Table 1: Effect of SecinH3 on Insulin-Stimulated Akt Phosphorylation in HepG2 Cells

| Treatment Condition | SecinH3 Concentration (µM) | Relative p-Akt Level (Normalized to Insulin-Stimulated Control) | Data Source |

| Insulin (100 nM) | 0 | 100% | Hafner et al., 2006 |

| Insulin (100 nM) + SecinH3 | 5 | Markedly Reduced | Hafner et al., 2006 |

| Insulin (100 nM) + SecinH3 | 10 | Strongly Reduced | Hafner et al., 2006 |

| Insulin (100 nM) + SecinH3 | 15 | Severely Reduced | Hafner et al., 2006 |

Note: Relative p-Akt levels are estimated from visual inspection of Western blot data presented in the cited literature.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol is adapted from standard procedures and tailored for assessing the effect of SecinH3 on Akt phosphorylation in a human liver cell line like HepG2.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

SecinH3 (in DMSO)

-

Human Insulin

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-Akt (pan), Mouse anti-β-actin (loading control)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Serum starve the cells for 16 hours in serum-free DMEM.

-

Pre-treat cells with varying concentrations of SecinH3 (e.g., 0, 5, 10, 15 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate cells with 100 nM insulin for 15 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100 µL of supplemented RIPA buffer per well.

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL reagent and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software and normalize phosphorylated Akt levels to total Akt and the loading control.

-

2-NBDG Glucose Uptake Assay

This assay measures the effect of SecinH3 on insulin-stimulated glucose uptake, a key downstream event of Akt activation.

Materials:

-

HepG2 cells

-

96-well black, clear-bottom microplate

-

Serum-free, glucose-free DMEM

-

SecinH3 (in DMSO)

-

Human Insulin

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Phloretin (positive control for glucose uptake inhibition)

-

Ice-cold PBS

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Wash cells twice with PBS and then incubate in serum-free, glucose-free DMEM for 2-3 hours.

-

Pre-treat cells with SecinH3 or vehicle for 1 hour.

-

Stimulate with 100 nM insulin for 30 minutes.

-

-

Glucose Uptake:

-

Add 2-NBDG to a final concentration of 100 µM to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Remove the 2-NBDG containing medium.

-

Wash the cells three times with ice-cold PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Normalize the fluorescence readings to a control (e.g., insulin-stimulated, vehicle-treated cells).

-

Calculate the percentage inhibition of glucose uptake for SecinH3-treated samples.

-

Conclusion and Future Directions

SecinH3 is a valuable chemical probe for dissecting the role of cytohesins and ARF proteins in cellular signaling. Its inhibitory effect on the insulin signaling pathway, specifically on the phosphorylation of Akt, underscores the importance of cytohesin-mediated ARF activation in metabolic regulation. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of SecinH3 and to explore its potential therapeutic implications in diseases characterized by aberrant Akt signaling, such as insulin resistance and certain cancers. Future studies should aim to establish a more precise quantitative understanding of the dose-response and temporal dynamics of SecinH3's impact on Akt phosphorylation and to elucidate the full spectrum of its downstream consequences.

References

An In-depth Technical Guide on the Inhibition of ARF6 Activation by SecinH3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how the small molecule inhibitor SecinH3 affects the activation of ARF6, a key regulator of cellular processes such as membrane trafficking, actin cytoskeleton remodeling, and cell migration.[1][2] SecinH3 acts as a selective antagonist of the cytohesin family of guanine nucleotide exchange factors (GEFs), which are crucial for the activation of ARF6.[1][3] By inhibiting cytohesins, SecinH3 effectively prevents the conversion of ARF6 from its inactive GDP-bound state to its active GTP-bound state, thereby modulating its downstream signaling pathways.[3]

Core Mechanism of Action

ADP-ribosylation factor 6 (ARF6) is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. The activation of ARF6 is catalyzed by a group of proteins known as guanine nucleotide exchange factors (GEFs). The cytohesin family of GEFs, which includes cytohesin-1, -2, and -3, are key activators of ARF6 at the plasma membrane.

SecinH3 is a cell-permeable small molecule that specifically targets the Sec7 domain of cytohesins. The Sec7 domain is the catalytic domain responsible for the guanine nucleotide exchange activity. By binding to this domain, SecinH3 allosterically inhibits the ability of cytohesins to facilitate the exchange of GDP for GTP on ARF6, thus preventing its activation. This inhibition is selective for the cytohesin family of GEFs, with less or no activity against other families of ARF GEFs.

Quantitative Data: Inhibitory Potency of SecinH3

The inhibitory activity of SecinH3 against various cytohesin isoforms has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target | Species/Isoform | IC50 (µM) |

| Cytohesin-1 | Human (hCyh1) | 5.4 |

| Cytohesin-2 | Human (hCyh2) | 2.4 |

| Cytohesin-3 | Murine (mCyh3) | 5.4 |

| Cytohesin-3 | Human (hCyh3) | 5.6 |

| Steppke | Drosophila | 5.6 |

| Gea2-S7 | Yeast | 65 |

| EFA6-S7 | Human | >100 |

Signaling Pathway of ARF6 Activation and its Inhibition by SecinH3

The activation of ARF6 by cytohesins is a tightly regulated process that is often initiated by upstream signaling from receptor tyrosine kinases or G protein-coupled receptors. A common pathway involves the activation of phosphoinositide 3-kinase (PI3K), which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The pleckstrin homology (PH) domain of cytohesins binds to PIP3, recruiting them from the cytosol to the plasma membrane where they can interact with and activate ARF6. SecinH3 intervenes in this pathway by directly inhibiting the catalytic activity of the recruited cytohesins.

Caption: ARF6 activation pathway and its inhibition by SecinH3.

Experimental Protocols

A key experiment to determine the effect of SecinH3 on ARF6 activation is the ARF6 pull-down activation assay. This assay specifically isolates the active, GTP-bound form of ARF6 from cell lysates.

Objective: To measure the levels of active ARF6 (ARF6-GTP) in cells treated with or without SecinH3.

Principle: This assay utilizes a protein domain that specifically binds to the GTP-bound conformation of ARF6. A common choice is the GST-fusion of the GGA3 PBD (Golgi-localized, gamma-adaptin ear homology domain, ARF-binding protein 3, protein-binding domain). The GST-GGA3 PBD is incubated with cell lysates, and the protein complex is then pulled down using glutathione-sepharose beads. The amount of ARF6 in the pull-down fraction, which represents the active ARF6, is then quantified by Western blotting.

Materials:

-

Cells of interest (e.g., HEK293, HeLa)

-

SecinH3 (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

GST-GGA3 PBD fusion protein coupled to glutathione-sepharose beads

-

Primary antibody against ARF6

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with the desired concentration of SecinH3 or vehicle for the specified time. A positive control, such as a growth factor that activates ARF6, can be included.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation of Active ARF6:

-

Normalize the protein concentration of the supernatants.

-

Incubate a portion of the lysate with GST-GGA3 PBD beads for 1 hour at 4°C with gentle rotation.

-

Save a small aliquot of the total lysate to serve as an input control.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins from the pull-down and the total lysate samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with the primary anti-ARF6 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an appropriate chemiluminescence substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for ARF6 in the pull-down samples and normalize it to the total ARF6 in the input samples.

-

Compare the levels of active ARF6 between the different treatment groups.

-

Caption: Workflow for ARF6 pull-down activation assay.

Conclusion

SecinH3 is a valuable pharmacological tool for studying the cellular functions of ARF6. By selectively inhibiting the cytohesin family of GEFs, it allows for the specific interrogation of ARF6-mediated signaling pathways. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize SecinH3 in their studies of ARF6 regulation and its role in health and disease.

References

- 1. Design and Synthesis of New (SecinH3) Derivatives as Potential Cytohesin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cell migration by PITENINs: the role of ARF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARF6 Activated by the LHCG Receptor through the Cytohesin Family of Guanine Nucleotide Exchange Factors Mediates the Receptor Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SecinH3 on FoxO1A Transcription Factor Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of SecinH3, a small molecule inhibitor of cytohesins, on the activity of the Forkhead box O1A (FoxO1A) transcription factor. SecinH3 disrupts insulin signaling by inhibiting the guanine nucleotide exchange factor (GEF) activity of cytohesins, which are crucial for the activation of ADP-ribosylation factor 6 (ARF6). This disruption prevents the downstream phosphorylation and nuclear exclusion of FoxO1A, leading to its sustained nuclear localization and transcriptional activity. This guide details the underlying signaling pathways, presents available data on the effects of SecinH3, provides detailed experimental protocols for studying these effects, and includes visualizations to facilitate understanding.

Introduction

The Forkhead box O (FOXO) family of transcription factors, including FoxO1A, are critical regulators of numerous cellular processes, including metabolism, cell cycle, and apoptosis.[1] Their activity is tightly controlled by post-translational modifications, primarily phosphorylation, which dictates their subcellular localization and transcriptional output. The insulin signaling pathway is a key negative regulator of FoxO1A activity. Upon insulin stimulation, the kinase Akt (also known as Protein Kinase B) phosphorylates FoxO1A, leading to its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2]

SecinH3 has been identified as a potent and specific small molecule antagonist of cytohesins, a family of guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factors (ARFs).[3] By inhibiting cytohesins, SecinH3 effectively disrupts the insulin signaling cascade at a point upstream of Akt, thereby preventing the inactivation of FoxO1A. This makes SecinH3 a valuable tool for studying the physiological roles of the cytohesin-ARF6 signaling axis and its impact on FoxO1A-mediated gene regulation.

Signaling Pathway and Mechanism of Action

The mechanism by which SecinH3 impacts FoxO1A activity is centered on its inhibition of the insulin signaling pathway. The key steps are outlined below and visualized in the accompanying diagram.

-

Insulin Receptor Activation: Insulin binds to its receptor on the cell surface, leading to autophosphorylation and activation of the receptor's intrinsic tyrosine kinase activity.

-

IRS and PI3K Activation: The activated insulin receptor phosphorylates insulin receptor substrate (IRS) proteins, which then recruit and activate phosphatidylinositol 3-kinase (PI3K).

-

PIP3 Generation and Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase PDK1 to the plasma membrane, leading to Akt phosphorylation and activation.

-

Cytohesin and ARF6 Involvement: Cytohesins, as GEFs for ARF6, are implicated in the efficient activation of the insulin signaling pathway. Insulin stimulation promotes the activation of ARF6, a process facilitated by cytohesins.

-

SecinH3 Inhibition: SecinH3 specifically inhibits the Sec7 domain of cytohesins, preventing them from catalyzing the exchange of GDP for GTP on ARF6. This blocks ARF6 activation.

-

Impaired Akt Phosphorylation: The inhibition of the cytohesin-ARF6 axis by SecinH3 leads to impaired insulin-stimulated Akt phosphorylation and activation.

-

Sustained FoxO1A Nuclear Localization and Activity: With reduced Akt activity, FoxO1A is no longer efficiently phosphorylated. Unphosphorylated FoxO1A remains in the nucleus, where it can bind to the promoters of its target genes and activate their transcription.

Caption: SecinH3 inhibits cytohesin, blocking ARF6 activation and insulin signaling to Akt, thus promoting FoxO1A nuclear activity.

Data Presentation

Table 1: Effect of SecinH3 on Insulin Signaling Pathway Components

| Parameter | Effect of SecinH3 | Cell/System Type | Method | Reference |

| ARF6 Activation | Inhibition of insulin-stimulated activation | HepG2 cells | Pulldown Assay | [3] |

| Akt Phosphorylation | Concentration-dependent inhibition | HepG2 cells, Mouse Liver | Western Blot | [3] |

| FoxO1A Phosphorylation | Concentration-dependent inhibition | HepG2 cells | Western Blot | |

| FoxO1A Nuclear Localization | Prevention of insulin-induced nuclear exclusion | HepG2 cells | Immunofluorescence |

Table 2: Effect of SecinH3 on FoxO1A Target Gene Expression

| Target Gene | Function | Effect of SecinH3 in the presence of Insulin | Method | Reference |

| G6PC (Glucose-6-Phosphatase) | Gluconeogenesis | Increased expression | qPCR | |

| PCK1 (PEPCK) | Gluconeogenesis | Increased expression | qPCR | |

| IGFBP1 (Insulin-like growth factor-binding protein 1) | Glucose metabolism | Increased expression | qPCR |

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the impact of SecinH3 on FoxO1A activity.

Western Blot for Phospho-Akt and Phospho-FoxO1A

This protocol details the detection of phosphorylated Akt (Ser473) and FoxO1A (Thr24) in response to insulin and SecinH3 treatment.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Insulin solution (100 nM)

-

SecinH3 solution (in DMSO, various concentrations)

-

DMSO (vehicle control)

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-FoxO1A (Thr24), anti-total FoxO1A, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 cells and grow to 80-90% confluency.

-

Serum-starve cells for 16-24 hours in serum-free DMEM.

-

Pre-treat cells with various concentrations of SecinH3 or DMSO for 1-2 hours.

-

Stimulate cells with 100 nM insulin for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Scrape cells and collect lysates. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatants using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phospho-protein levels to total protein levels.

-

Quantitative PCR (qPCR) for FoxO1A Target Genes

This protocol describes the measurement of mRNA levels of FoxO1A target genes, such as G6PC and PCK1.

Materials:

-

Treated HepG2 cells (as described in 4.1)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for G6PC, PCK1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

FoxO1A Luciferase Reporter Assay

This assay measures the transcriptional activity of FoxO1A using a reporter plasmid containing FoxO1A binding elements.

Materials:

-

HEK293T or HepG2 cells

-

Luciferase reporter plasmid containing multiple copies of the DAF-16 family protein-binding element (DBE) upstream of a minimal promoter (e.g., pGL3-DBE).

-

FoxO1A expression plasmid (optional, if endogenous levels are low).

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect cells with the FoxO1A-responsive luciferase reporter plasmid, the Renilla luciferase plasmid, and optionally the FoxO1A expression plasmid.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with SecinH3, insulin, or vehicle control as described in 4.1.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical workflow for investigating the effects of SecinH3 on FoxO1A activity.

Conclusion

SecinH3 serves as a powerful chemical probe to dissect the role of the cytohesin-ARF6 axis in insulin signaling and its subsequent regulation of FoxO1A. By inhibiting cytohesins, SecinH3 effectively blocks the insulin-mediated phosphorylation and nuclear exclusion of FoxO1A, thereby promoting its transcriptional activity. This leads to an increase in the expression of genes involved in gluconeogenesis, providing a molecular basis for the observed insulin resistance in cellular and animal models treated with SecinH3. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting this signaling pathway. Further studies are warranted to obtain more precise quantitative data on the dose-response effects of SecinH3 and to explore its potential in various pathological contexts where FoxO1A activity is dysregulated.

References

An In-depth Technical Guide to SecinH3: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SecinH3 is a potent and selective small molecule inhibitor of the cytohesin family of guanine nucleotide exchange factors (GEFs). By specifically targeting the Sec7 domain of cytohesins, SecinH3 has emerged as a critical tool for elucidating the cellular functions of these proteins, particularly their role in insulin signaling and vesicle trafficking. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SecinH3. Detailed experimental protocols for its synthesis and key biological assays are presented, along with visualizations of the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

SecinH3, with the systematic name N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl]phenyl]-2-(phenylthio)-acetamide, is a 1,2,4-triazole derivative.[1] Its structure is characterized by a central triazole ring system linked to a benzodioxole moiety and a phenylacetamide group.

Table 1: Physicochemical Properties of SecinH3

| Property | Value | Reference |

| IUPAC Name | N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-(phenylthio)acetamide | [1] |

| CAS Number | 853625-60-2 | [2] |

| Molecular Formula | C₂₄H₂₀N₄O₄S | [2] |

| Molecular Weight | 460.5 g/mol | [2] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 0.3 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | |

| Calculated LogP | 4.5 | (Predicted) |

| Calculated pKa | 8.9 (most basic) | (Predicted) |

Biological Activity and Mechanism of Action

SecinH3 functions as a selective inhibitor of the cytohesin family of small guanine nucleotide exchange factors (GEFs), which include cytohesin-1, -2, and -3. It exerts its inhibitory effect by binding to the Sec7 domain of cytohesins, thereby preventing the exchange of GDP for GTP on ADP-ribosylation factors (Arfs), particularly Arf6. This inhibition is highly selective for the small cytohesin GEFs and does not affect the larger Arf-GEFs.

The inhibition of cytohesin activity by SecinH3 has profound effects on cellular signaling, most notably on the insulin signaling pathway. In human liver carcinoma (HepG2) cells, SecinH3 has been shown to prevent cytohesin-dependent insulin signaling. This leads to hepatic insulin resistance. The mechanism involves the disruption of the insulin-dependent phosphorylation of Akt and the transcription factor FoxO1A.

Table 2: In Vitro Inhibitory Activity of SecinH3

| Target | IC₅₀ (µM) | Reference |

| Human Cytohesin-1 (hCyh1) | 5.4 | |

| Human Cytohesin-2 (hCyh2) | 2.4 | |

| Human Cytohesin-3 (hCyh3) | 5.6 | |

| Murine Cytohesin-3 (mCyh3) | 5.4 | |

| Drosophila Steppke | 5.6 | |

| Yeast Gea2-S7 | 65 |

Signaling Pathways Modulated by SecinH3

SecinH3 primarily impacts the insulin signaling pathway through its inhibition of cytohesins, which are crucial for the activation of Arf6. Activated Arf6 is involved in the proper localization and function of components of the insulin signaling cascade at the plasma membrane.

Experimental Protocols

Chemical Synthesis of SecinH3

The synthesis of SecinH3 can be achieved through a multi-step process, as described in the literature for its derivatives. The general workflow involves the synthesis of key intermediates followed by a final coupling step.

Step-by-step Protocol:

-

Synthesis of O-methyl-N-acyl-thiocarbamate derivatives: To a solution of the appropriate acid chloride in acetone, add potassium thiocyanate and reflux. After completion, add methanol and continue to reflux. The product is obtained after cooling, filtration, and washing.

-

Synthesis of 3-methoxy-5-(substituted phenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives: The O-methyl-N-acyl-thiocarbamate derivative is suspended in ethanol with p-nitrophenyl-hydrazine and refluxed. The product precipitates upon cooling and is collected by filtration.

-

Reduction of the nitro group: The nitrotriazole derivative is suspended in a methanol/water solution with ammonium chloride and iron powder. Concentrated HCl is added, and the mixture is heated. The product amine is obtained after filtration and purification.

-

Final coupling to yield SecinH3: The resulting amine is dissolved in dichloromethane with triethylamine. Phenylthioacetyl chloride is added, and the reaction is stirred overnight at room temperature. The final product, SecinH3, is purified after washing and evaporation of the solvent.

Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of cytohesins to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Arf proteins in the presence and absence of SecinH3.

Materials:

-

Purified recombinant cytohesin (e.g., cytohesin-2)

-

Purified recombinant Arf protein (e.g., Arf6)

-

MANT-GDP (N-Methylanthraniloyl-GDP)

-

GTPγS (Guanosine 5'-[γ-thio]triphosphate)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

SecinH3 dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Load Arf6 with MANT-GDP by incubating them together in a low-magnesium buffer.

-

In the microplate, add assay buffer, MANT-GDP-loaded Arf6, and varying concentrations of SecinH3 (or DMSO as a control).

-

Initiate the exchange reaction by adding a mixture of cytohesin-2 and a high concentration of GTPγS.

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).

-

Calculate the initial rate of nucleotide exchange for each concentration of SecinH3.

-

Plot the rates against the SecinH3 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 in cells treated with SecinH3 to assess its impact on the insulin signaling pathway.

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Insulin

-

SecinH3

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells and grow to desired confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of SecinH3 for 1-2 hours. Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody against total Akt for loading control.

-

Quantify band intensities using densitometry software.

-

Conclusion

SecinH3 is a valuable chemical probe for studying the biological roles of the cytohesin family of Arf-GEFs. Its specificity and well-characterized mechanism of action make it an indispensable tool for investigating cellular processes such as insulin signaling, cell migration, and membrane trafficking. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing SecinH3 in their studies. Further investigation into the therapeutic potential of SecinH3 and its derivatives may open new avenues for the treatment of diseases associated with dysregulated cytohesin activity, such as metabolic disorders and cancer.

References

SecinH3: A Technical Guide to its Application in Studying Cytohesin Guanine Nucleotide Exchange Factors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanine Nucleotide Exchange Factors (GEFs) are critical regulators of small GTP-binding proteins (GTPases), orchestrating a vast array of cellular processes by catalyzing the exchange of GDP for GTP, thereby activating the GTPase. The ADP-ribosylation factor (Arf) family of GTPases, governed by their cognate GEFs, are essential for membrane trafficking and organelle structure.[1][2] The study of these pathways has been significantly advanced by the use of specific chemical probes. SecinH3 has emerged as a pivotal small molecule inhibitor for dissecting the function of a specific class of Arf GEFs known as cytohesins. This guide provides an in-depth overview of SecinH3, its mechanism of action, its application in elucidating signaling pathways, and detailed protocols for its use in research.

Introduction to SecinH3

SecinH3 is a small molecule identified as an antagonist of the cytohesin family of Arf GEFs. Unlike broad-spectrum Arf GEF inhibitors like Brefeldin A (BFA), which targets a transient GEF-Arf complex on large, Golgi-associated GEFs, SecinH3 exhibits specificity for the smaller, BFA-insensitive cytohesin family (CYTH1, CYTH2, CYTH3).[3] This specificity makes it an invaluable tool for probing the distinct cellular roles of cytohesins in various physiological and pathological contexts.

2.1 Mechanism of Action

SecinH3 functions as a non-competitive inhibitor of cytohesins. It binds to the catalytic Sec7 domain of these GEFs, preventing the conformational changes required for the release of GDP from the Arf substrate. This blockade effectively halts the activation of Arf proteins, predominantly Arf6, by the cytohesin family, thereby inhibiting all downstream signaling cascades. The inhibitor was first identified through an aptamer displacement screening assay, highlighting a direct interaction with its protein targets.

Figure 1: Mechanism of SecinH3 Inhibition.

Quantitative Inhibitory Profile

SecinH3 acts as a potent, pan-cytohesin inhibitor. Its efficacy has been characterized in various assays, providing quantitative metrics for its interaction with the cytohesin family. A summary of this data is presented below.

| Parameter | Target Protein | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Cytohesin-1 (CYTH1) | 200 nM | Aptamer Displacement by Fluorescence Polarization | |

| Functional Inhibition | Cytohesin-1, -2, -3 | Effective at 15-30 µM | Cell-based signaling and gene expression assays |

Note: IC50 values can vary significantly depending on assay conditions, such as substrate and enzyme concentrations. The cellular concentrations provided are those commonly cited for achieving significant pathway inhibition.

Application in Elucidating Signaling Pathways

SecinH3's specificity has been instrumental in defining the role of cytohesins in critical signaling networks, most notably in insulin signaling.

4.1 Insulin Signaling and Glucose Metabolism

One of the landmark applications of SecinH3 was in dissecting the molecular machinery of insulin signaling. Research showed that cytohesins are essential components of the insulin receptor complex.

Upon insulin binding, the insulin receptor recruits and activates Insulin Receptor Substrate 1 (IRS1), which in turn activates PI3-Kinase (PI3K). This leads to the generation of PIP3 at the plasma membrane. Cytohesins, particularly cytohesin-2 and -3, are recruited to the plasma membrane via their PIP3-binding PH domains, where they become associated with the insulin receptor–IRS1 complex. Once localized, they activate Arf6. Active Arf6 is crucial for the subsequent translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, enabling glucose uptake.

By using SecinH3, researchers demonstrated that inhibiting cytohesin activity blocks the activation of Arf6 and prevents insulin-stimulated GLUT4 translocation. In cellular and animal models, treatment with SecinH3 induces a state of hepatic insulin resistance, characterized by increased expression of gluconeogenic genes and reduced glycogen stores. This work directly implicated the cytohesin-Arf6 axis as a fundamental and druggable node in insulin signal transduction.

Figure 2: Role of Cytohesins in Insulin Signaling and SecinH3's Point of Inhibition.

4.2 Other Investigated Processes The utility of SecinH3 extends to other Arf-mediated processes, including:

-

Neuronal Function: Studying the role of cytohesins and Arf6 in synaptic vesicle recycling and axonal guidance.

-

Vascular Biology: Investigating Arf1 and Arf6 activation in the context of endothelial barrier integrity and VE-cadherin internalization.

-

Cytoskeletal Dynamics: Probing the involvement of cytohesins in integrin activation and cell migration.

Key Experimental Protocols

SecinH3 is frequently used in in vitro and cell-based assays to confirm target engagement and probe pathway function. Below is a representative protocol for a fluorescence-based in vitro GEF activity assay.

5.1 In Vitro GEF Activity Assay (Fluorescence-Based)

This assay measures the ability of a cytohesin GEF to catalyze the exchange of a fluorescently labeled GDP analog (e.g., N-methylanthraniloyl-GDP, mantGDP) for unlabeled GTP on an Arf protein. GEF activity is monitored by a change in fluorescence intensity.

Workflow Diagram:

Figure 3: Experimental Workflow for an In Vitro GEF Activity Assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

-

Proteins: Purified recombinant human Arf6 and the catalytic Sec7 domain of human Cytohesin-2 (ARNO).

-

Nucleotides: Prepare stock solutions of mantGDP (e.g., 1 mM) and GTP (e.g., 100 mM).

-

Inhibitor: Prepare a stock solution of SecinH3 in DMSO (e.g., 10 mM) and create serial dilutions.

-

-

Loading Arf6 with mantGDP:

-

Incubate 10 µM Arf6 with 50 µM mantGDP in Assay Buffer for 1 hour at room temperature to allow for nucleotide loading.

-

Remove excess unbound mantGDP using a desalting column (e.g., Zeba Spin).

-

-

Assay Execution (96-well plate format):

-

To each well, add Assay Buffer to a final volume of 100 µL.

-

Add the Arf6-mantGDP complex to a final concentration of 100 nM.

-

Add SecinH3 to the desired final concentration (e.g., 0.1 to 100 µM). For control wells, add an equivalent volume of DMSO.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Place the plate in a fluorescence plate reader (λex=360nm, λem=440nm).

-

Initiate the reaction by adding the Cytohesin-2 Sec7 domain to a final concentration of 10 nM, immediately followed by adding GTP to a final concentration of 1 mM.

-

Monitor the decrease in fluorescence intensity every 30 seconds for 20-30 minutes.

-

-

Data Analysis:

-

The rate of nucleotide exchange is proportional to the initial rate of fluorescence decay.

-

Plot fluorescence intensity versus time for each condition.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the curve.

-

Determine the percent inhibition for each SecinH3 concentration relative to the DMSO control.

-

Plot percent inhibition versus SecinH3 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion and Future Perspectives

SecinH3 is a powerful and specific chemical probe that has been indispensable for elucidating the precise cellular functions of the cytohesin family of Arf GEFs. Its application has provided foundational insights into insulin signaling, glucose metabolism, and other Arf-dependent cellular processes. For researchers in cell biology and drug development, SecinH3 remains a first-line tool for investigating cytohesin-mediated pathways and for validating this class of enzymes as potential therapeutic targets for diseases like type 2 diabetes and cancer. Future work may focus on developing second-generation inhibitors with improved pharmacokinetic properties or isoform-specific activity to further refine our understanding of the individual roles of each cytohesin family member.

References

- 1. Family-wide Analysis of the Inhibition of Arf Guanine Nucleotide Exchange Factors with Small Molecules: Evidence of Unique Inhibitory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Family-wide Analysis of the Inhibition of Arf Guanine Nucleotide Exchange Factors with Small Molecules: Evidence of Unique Inhibitory Profiles (2017) | Sarah Benabdi | 30 Citations [scispace.com]

- 3. Probe SecinH3 | Chemical Probes Portal [chemicalprobes.org]

A Technical Guide to the Interaction Between SecinH3 and the Sec7 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sec7 domain is the conserved catalytic core of the cytohesin family of Guanine Nucleotide Exchange Factors (GEFs), which are essential activators of ADP-ribosylation factor (ARF) small GTPases.[1][2][3] These proteins are critical nodes in cellular signaling, regulating processes from vesicular trafficking to cytoskeletal organization.[4] SecinH3 is a small molecule inhibitor identified through an aptamer displacement screen that specifically targets the Sec7 domain of cytohesins, making it an invaluable tool for chemical biology and a potential lead for therapeutic development.[5] This document provides an in-depth analysis of the SecinH3-Sec7 interaction, including quantitative binding data, the mechanism of inhibition, its effect on cellular signaling pathways, and detailed experimental protocols for studying this interaction.

The Sec7 Domain: A Catalytic Hub

The cytohesin protein family, which includes cytohesin-1, -2, and -3 (also known as ARNO), are modular proteins characterized by an N-terminal coiled-coil domain, a central Sec7 domain, and a C-terminal Pleckstrin Homology (PH) domain. The Sec7 domain, a structure of approximately 200 amino acids composed of ten α-helices, is solely responsible for the GEF activity. It catalyzes the exchange of GDP for GTP on ARF proteins, switching them from an inactive to an active state. This activation is a crucial step in many cellular pathways. Notably, the cytohesin family is resistant to Brefeldin A (BFA), a fungal metabolite that inhibits other classes of ARF GEFs, highlighting a structural and functional distinction.

SecinH3: A Selective Cytohesin Antagonist

SecinH3 is a 1,2,4-triazole derivative that acts as a potent and selective inhibitor of the cytohesin family of GEFs. It directly targets the Sec7 domain, thereby preventing the activation of ARF proteins, including ARF1 and ARF6. This inhibition disrupts the downstream signaling cascades controlled by these GTPases.

Quantitative Analysis of SecinH3 Inhibition

SecinH3 exhibits inhibitory activity in the low micromolar range against various cytohesin orthologs. The half-maximal inhibitory concentrations (IC50) have been determined through various assays, primarily aptamer displacement screens.

| Compound | Target Protein | Organism/Type | IC50 (µM) |

| SecinH3 | Cytohesin-2 (hCyh2) | Human | 2.4 |

| SecinH3 | Cytohesin-1 (hCyh1) | Human | 5.4 |

| SecinH3 | Cytohesin-3 (hCyh3) | Human | 5.6 |

| SecinH3 | Cytohesin-3 (mCyh3) | Mouse | 5.4 |

| SecinH3 | Steppke | Drosophila | 5.6 |

| SecinH3 | Gea2-Sec7 Domain | Yeast (Large GEF) | 65 |

| SecinH3 | EFA6-Sec7 Domain | Human (EFA6 family) | > 100 |

Table 1: Summary of reported IC50 values for SecinH3 against the Sec7 domains of various GEFs. The data highlights the selectivity of SecinH3 for the cytohesin family over other GEF families like the large yeast GEF (Gea2) and EFA6.

Mechanism of Inhibition

SecinH3 functions by binding to the Sec7 domain, which in turn prevents the catalytic interaction with ARF-GDP. This blockade inhibits the release of GDP, trapping ARF in its inactive state and thereby preventing its activation to ARF-GTP.

Role in Cellular Signaling: The Insulin Pathway

The cytohesin-Sec7 axis is a key component of the insulin signaling pathway. Upon insulin binding to its receptor, a cascade is initiated that involves the recruitment of Insulin Receptor Substrate (IRS) proteins, activation of Phosphoinositide 3-kinase (PI3K), and subsequent production of PIP3. Cytohesins are recruited to the plasma membrane where they are activated and, via their Sec7 domain, activate ARF6. Active ARF6 is crucial for the translocation of GLUT4 glucose transporters to the cell membrane, enabling glucose uptake.

By inhibiting the Sec7 domain, SecinH3 blocks ARF activation downstream of the insulin receptor. This leads to a reduction in insulin-stimulated Akt phosphorylation and ultimately results in hepatic insulin resistance. This makes SecinH3 a powerful chemical probe to dissect the molecular mechanisms of insulin signaling and metabolic diseases like type 2 diabetes.

Key Experimental Protocols

Investigating the SecinH3-Sec7 interaction requires specific biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of the Sec7 domain to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on an ARF protein. Inhibition is observed as a decrease in the rate of fluorescence change.

A. Reagent Preparation:

-

Purified Proteins: Recombinant, purified ARF protein (e.g., myristoylated ARF6) and the catalytic Sec7 domain of a cytohesin.

-

GEF Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT.

-

Nucleotides: 10 mM stock of mant-GDP, 100 mM stock of GTP.

-

Inhibitor: SecinH3 dissolved in DMSO to a 10 mM stock.

B. Experimental Procedure:

-

Loading ARF with mant-GDP:

-

Incubate purified ARF protein (final concentration 10 µM) with a 5-fold molar excess of mant-GDP in GEF buffer containing 10 mM EDTA for 30 minutes at 30°C to facilitate nucleotide exchange.

-

Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

-

Remove excess unbound nucleotide using a desalting column (e.g., NAP-5) equilibrated with GEF buffer.

-

-

GEF Reaction:

-

Prepare a reaction mix in a 96-well black plate. For each reaction, add GEF buffer, ARF-mant-GDP (final concentration ~100 nM), and varying concentrations of SecinH3 (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the exchange reaction by adding the Sec7 domain (final concentration ~10 nM).

-

Immediately after, add a high concentration of unlabeled GTP (final concentration 1 mM).

-

-

Data Acquisition:

-

Monitor the decrease in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The release of mant-GDP upon GTP binding leads to a signal decrease.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the rates against the log of SecinH3 concentration and fit to a dose-response curve to determine the IC50 value.

-

ARF Activation Pull-Down Assay

This assay quantifies the amount of active, GTP-bound ARF in cell lysates. It utilizes a protein domain that specifically binds to ARF-GTP (e.g., the PBD domain of GGA3) coupled to beads to pull down the active protein.

A. Reagent Preparation:

-

Cell Culture: Cells expressing the target cytohesin (e.g., HepG2 cells for insulin signaling studies).

-

Stimulation/Inhibition: Insulin, SecinH3.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors.

-

Pull-Down Reagent: GST-GGA3-PBD fusion protein bound to glutathione-agarose beads.

-

Wash Buffer: Lysis buffer without glycerol.

-

Antibodies: Primary antibody against ARF6, HRP-conjugated secondary antibody.

B. Experimental Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency. Serum-starve cells for 4-6 hours.

-

Pre-treat cells with desired concentrations of SecinH3 or DMSO for 1-2 hours.

-

Stimulate cells with a ligand (e.g., 100 nM insulin for 10 minutes) to activate the pathway.

-

-

Cell Lysis:

-

Immediately place plates on ice, wash with ice-cold PBS, and lyse cells with ice-cold Lysis Buffer.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of Active ARF:

-

Normalize total protein concentration for all samples.

-

Incubate a portion of the lysate (~500 µg) with GST-GGA3-PBD beads for 1 hour at 4°C with gentle rotation.

-

Save a small aliquot of the total lysate for input control.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins and the total lysate input by SDS-PAGE.

-

Transfer to a PVDF membrane and probe with an anti-ARF6 antibody.

-

Detect with an HRP-conjugated secondary antibody and chemiluminescence. The band intensity in the pull-down lane corresponds to the amount of active ARF6.

-

Conclusion and Future Directions

SecinH3 is a foundational chemical tool for probing the function of the cytohesin family of ARF GEFs. Its ability to selectively inhibit the Sec7 domain has been instrumental in elucidating the role of cytohesins in critical signaling pathways, most notably insulin signaling. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to study this interaction further. Future work, including the determination of a co-crystal structure of SecinH3 bound to the Sec7 domain, will provide deeper insights into its precise binding mode and pave the way for the structure-based design of second-generation inhibitors with enhanced potency and specificity for potential therapeutic applications in metabolic diseases and cancer.

References

- 1. The cytohesin Steppke is essential for insulin signalling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution structure of the cytohesin-1 (B2–1) Sec7 domain and its interaction with the GTPase ADP ribosylation factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Sec7 domain of the Arf exchange factor ARNO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cytohesins by SecinH3 leads to hepatic insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SecinH3 in Tumor Growth Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SecinH3 is a small molecule inhibitor that has garnered significant attention in oncological research for its potential as an anti-tumor agent. It functions as a pan-cytohesin inhibitor, targeting the Sec7 domain of cytohesins, which are guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor (Arf) proteins. By inhibiting cytohesins, SecinH3 disrupts key cellular processes that are often dysregulated in cancer, such as cell proliferation, migration, and survival signaling. This technical guide provides an in-depth overview of SecinH3's mechanism of action, its effects on tumor growth, and detailed experimental protocols for its investigation.

Mechanism of Action

SecinH3's primary mechanism of action is the inhibition of cytohesins, a family of four proteins (Cytohesin-1, -2, -3, and -4) that act as GEFs for Arf GTPases, particularly Arf6. Arf6 is a critical regulator of membrane trafficking, actin cytoskeleton remodeling, and cell signaling. In cancer, aberrant Arf6 activation is implicated in promoting cell motility and invasion.

SecinH3 binds to the catalytic Sec7 domain of cytohesins, preventing them from activating Arf proteins. This leads to a downstream cascade of effects, including:

-

Inhibition of Arf6 Activation: By blocking cytohesin activity, SecinH3 prevents the exchange of GDP for GTP on Arf6, keeping it in an inactive state.

-

Modulation of EGFR Signaling: SecinH3 has been shown to decrease the activation of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers. This effect is, at least in part, independent of Arf activation and involves the direct interaction of cytohesins with the EGFR.

-

Inhibition of the Akt Signaling Pathway: A crucial downstream consequence of SecinH3-mediated inhibition is the suppression of the PI3K/Akt signaling pathway. Akt is a central kinase that promotes cell survival, proliferation, and growth. SecinH3 has been observed to substantially inhibit the phosphorylation and activation of Akt.

Data Presentation: Quantitative Effects of SecinH3

The following tables summarize the quantitative data on the anti-tumor effects of SecinH3 from various studies.

Table 1: In Vitro Efficacy of SecinH3 on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation(s) |

| A549 | Non-Small Cell Lung Cancer | MTT | 15 | ~50% reduction in proliferation | [1] |

| H460 | Non-Small Cell Lung Cancer | MTT | 15 | ~50% reduction in proliferation | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | Not Specified | Inhibition of growth | [1] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified | Inhibition of growth | [1] |

| THP-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | Inhibition of growth | [1] |

Table 2: In Vivo Efficacy of SecinH3 on Tumor Growth

| Cancer Type | Xenograft Model | Treatment Regimen | Effect | Citation(s) |

| Colorectal Cancer | HT29 Xenograft | Daily intraperitoneal injections | Obvious inhibition of tumor growth after 9 days | |

| Breast Cancer | Xenograft | Not Specified | Diminished growth of xenografts | |

| Lung Cancer | Xenograft | Not Specified | Diminished growth of xenografts | |

| Colorectal Cancer | Xenograft | Not Specified | Diminished growth of xenografts |

Table 3: Effects of SecinH3 on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Colorectal Cancer Cells | Colorectal Cancer | Transwell Assay | Not Specified | Decreased invasion and migration | | | Multiple Cancer Cells | Various | Not Specified | Not Specified | Reduces migration and metastasis | |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of SecinH3.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of SecinH3 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

SecinH3 (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 0.01M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of SecinH3 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SecinH3. Include a vehicle control (medium with the same concentration of solvent used to dissolve SecinH3).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of SecinH3.

Cell Migration and Invasion Assay (Transwell Assay)

This assay is used to evaluate the effect of SecinH3 on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

24-well Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-